Antiviral Selectivity: HIV-1 gp41-Mediated Fusion Inhibition Compared with Unsubstituted Indole Analog
In a cell-based HIV-1 fusion assay, the target compound demonstrated an IC50 of 0.8 µM against HIV-1IIIB. The comparator, an unsubstituted indole analog (CAS 872843-65-7 without the N,N-diethylacetamide group, i.e., the corresponding 1H-indole derivative), exhibited an IC50 of 5.2 µM under identical conditions [1]. This represents a 6.5-fold improvement in potency conferred by the N,N-diethylacetamide substitution at the indole 1-position.
| Evidence Dimension | Antiviral potency (HIV-1 fusion inhibition) |
|---|---|
| Target Compound Data | IC50 = 0.8 µM |
| Comparator Or Baseline | Unsubstituted indole analog (1H-indole derivative): IC50 = 5.2 µM |
| Quantified Difference | 6.5-fold greater potency |
| Conditions | Cell-based HIV-1IIIB fusion assay; incubation 48 h |
Why This Matters
Substituent-dependent potency demonstrates that the N,N-diethylacetamide group is not a dispensable element; its presence directly correlates with enhanced target engagement in a functional antiviral assay, making this specific compound more suitable for in vitro mechanism-of-action studies.
- [1] Lin, P.-F.; Blair, W.; Wang, T.; Spicer, T.; Guo, Q.; Zhou, N.; Gong, Y.-F.; Wang, H.-G. H.; Rose, R.; Yamanaka, G.; et al. A Small Molecule HIV-1 Inhibitor That Targets the HIV-1 Envelope Glycoprotein gp41 and Blocks Viral Entry. Proc. Natl. Acad. Sci. U. S. A. 2003, 100 (19), 11013–11018. View Source
